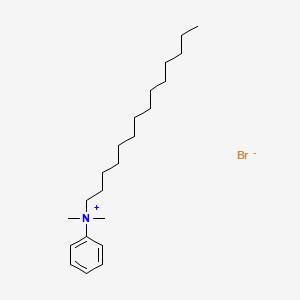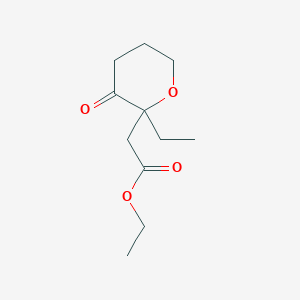
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an oxan ring and an ethyl acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with an appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (2-ethyl-3-oxooxan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on specific molecular targets .
Comparaison Avec Des Composés Similaires
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a similar structure but lacking the oxan ring.
Methyl Butyrate: Another ester with a fruity odor, commonly used in the flavor and fragrance industry.
The uniqueness of this compound lies in its oxan ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in scientific research, industrial production, and potential medical applications. Understanding its preparation, reactions, and mechanism of action provides insights into its diverse uses and potential for future developments.
Propriétés
Numéro CAS |
111962-13-1 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl 2-(2-ethyl-3-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C11H18O4/c1-3-11(8-10(13)14-4-2)9(12)6-5-7-15-11/h3-8H2,1-2H3 |
Clé InChI |
GFUFUOCPKAOBGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)CCCO1)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



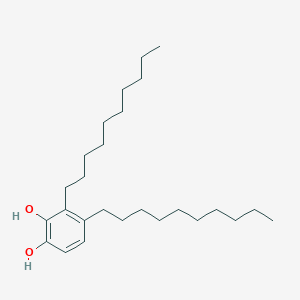

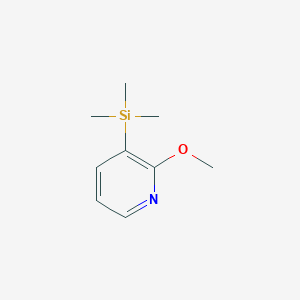
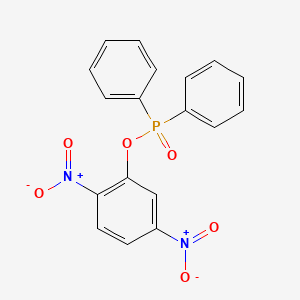
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
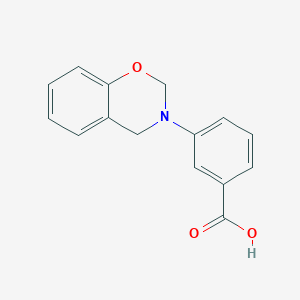
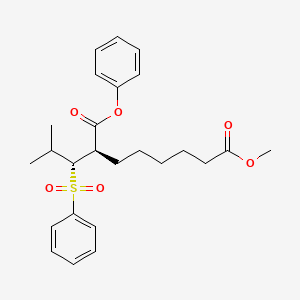
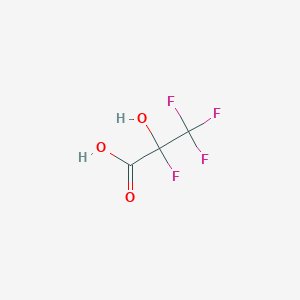

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)


